molecular formula C17H19F2N5O2S B10768756 Methyl 1-(2,4-Difluoro-phenyl)-5-((4-tert-butyl-thiosemicarbazono)methyl)-1H-pyrazole-4-carboxylate

Methyl 1-(2,4-Difluoro-phenyl)-5-((4-tert-butyl-thiosemicarbazono)methyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10768756
M. Wt: 395.4 g/mol
InChI Key: CYNLZIBKERMMOA-UKWGHVSLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML194 involves multiple steps, starting with the preparation of the pyrazole core. The key steps include:

Industrial Production Methods

Industrial production of ML194 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

ML194 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ML194 has a wide range of scientific research applications:

Mechanism of Action

ML194 exerts its effects by antagonizing the G protein-coupled receptor 35 (GPR35). It binds to the receptor and inhibits its activation, thereby blocking downstream signaling pathways. This antagonistic action can modulate various physiological processes, including pain perception, immune responses, and gastrointestinal functions. ML194 is also known to rescue the cell-surface expression of mutant G protein-coupled receptor 35 (GPR35) receptors, likely acting as a pharmacological chaperone to alter the misfolded receptor structure .

Comparison with Similar Compounds

ML194 is compared with other G protein-coupled receptor 35 (GPR35) antagonists such as:

ML194 is unique due to its high membrane permeability and potency, with an inhibitory concentration 50 (IC50) value of 160 nanomolar. It also has the ability to rescue misfolded G protein-coupled receptor 35 (GPR35) receptors, which is not observed with other antagonists .

Biological Activity

Methyl 1-(2,4-difluoro-phenyl)-5-((4-tert-butyl-thiosemicarbazono)methyl)-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring, difluorophenyl group, and a thiosemicarbazone moiety. These structural features are significant as they influence the compound's biological interactions.

Property Value
Molecular Formula C15_{15}H17_{17}F2_{2}N5_{5}O2_{2}S
Molecular Weight 363.39 g/mol
CAS Number 170985-86-1

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, thiosemicarbazones are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that derivatives of thiosemicarbazone can effectively target multiple cancer cell lines through various mechanisms, including the inhibition of DNA synthesis and induction of cell cycle arrest .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, it has been suggested that pyrazole derivatives can inhibit c-Jun N-terminal kinase (JNK), which plays a crucial role in cell proliferation and survival pathways .

Antimicrobial Activity

Preliminary studies have shown that thiosemicarbazones possess antimicrobial properties against various bacterial strains. This suggests that this compound may also exhibit similar activities, warranting further investigation into its potential as an antimicrobial agent.

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that its biological activity may involve:

  • Inhibition of key signaling pathways: Targeting pathways such as JNK and p38 MAPK which are critical in cancer cell survival.
  • Induction of oxidative stress: This can lead to apoptosis in cancer cells by disrupting cellular homeostasis.
  • Interaction with DNA: Similar compounds have shown the ability to intercalate with DNA, leading to inhibition of replication.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Thiosemicarbazones: A comprehensive study demonstrated that thiosemicarbazones exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
  • Pyrazole Derivatives in Cancer Therapy: Research indicated that pyrazole derivatives could effectively inhibit tumor growth in vivo, supporting their potential as therapeutic agents against cancer .
  • Antimicrobial Efficacy: A recent investigation into thiosemicarbazone derivatives found notable antibacterial activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

Properties

Molecular Formula

C17H19F2N5O2S

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 5-[(Z)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27)/b20-9-

InChI Key

CYNLZIBKERMMOA-UKWGHVSLSA-N

Isomeric SMILES

CC(C)(C)NC(=S)N/N=C\C1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC

Canonical SMILES

CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC

Origin of Product

United States

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